ETHYL 4-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(METHYLCARBAMOYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE
Overview
Description
ETHYL 4-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(METHYLCARBAMOYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE is a useful research compound. Its molecular formula is C25H29N3O6S and its molecular weight is 499.6 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-(methylamino)-2-oxoethyl]-5-oxo-2-thioxo-1-imidazolidinyl}benzoate is 499.17770683 g/mol and the complexity rating of the compound is 772. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterisation
A pivotal aspect of the research on these compounds involves their synthesis and subsequent characterisation. For example, a study detailed the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates via the reaction of ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate with mercapto acetic acid. These analogues were characterised using various spectroscopic methods such as 1H NMR, IR, Mass spectral data, and elemental analysis, highlighting the compound's potential in antimicrobial applications through docking studies and antimicrobial evaluation (Spoorthy et al., 2021).
Potential Antimicrobial Agents
Another significant area of research is the development of new compounds as potential antimicrobial agents. For instance, new quinazolines synthesized from related structural analogs demonstrated promising antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans. This underscores the compound's relevance in exploring new therapeutic agents (Desai et al., 2007).
Aldose Reductase Inhibitors
Compounds structurally similar to the queried chemical have been evaluated for their inhibitory activity against aldehyde reductase (ALR1) and aldose reductase (ALR2), enzymes implicated in diabetic complications. Oxothiazolidine benzoate and acetate derivatives were synthesized and tested, with several showing potent inhibitory activity. Such research points to the potential of these compounds in managing long-term diabetic complications, providing a foundation for developing new therapeutic leads (Saeed et al., 2014).
Electrophilic Additions and Cyclisations
The reactivity of imidazolidine-2-thione (ethylenethiourea) with carbon disulphide under strong bases was explored, leading to the formation of complex compounds through electrophilic additions and cyclisations. Such studies contribute to understanding the chemical behavior and potential applications of these compounds in synthesizing more complex molecules (Yokoyama et al., 1981).
Properties
IUPAC Name |
ethyl 4-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-(methylamino)-2-oxoethyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6S/c1-5-34-24(31)17-7-9-18(10-8-17)28-23(30)19(15-22(29)26-2)27(25(28)35)13-12-16-6-11-20(32-3)21(14-16)33-4/h6-11,14,19H,5,12-13,15H2,1-4H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSIUKZDUISMHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC(=C(C=C3)OC)OC)CC(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.